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Pixantrone Bismaleinamide

Pharmaceutical impurity profiling Reference standard characterization Structural elucidation

Accurate impurity profiling of Pixantrone API requires the correct reference standard. Substituting non-identical impurities invalidates system suitability and regulatory submissions. - **Role:** Process-related impurity (Pixantrone Impurity D) with bis-maleinamide substitution (MW 521.49 vs parent 325.37). - **Application:** HPLC method validation (≥2.0 resolution per CN105699548B), ANDA/DMF submissions, ICH Q2(R1)/Q3B(R2) compliance. - **Supply:** ≥90.0% HPLC purity, full NMR/MS characterization data provided.

Molecular Formula C₂₅H₂₃N₅O₈
Molecular Weight 521.48
Cat. No. B1154508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePixantrone Bismaleinamide
Synonyms(2Z,2’Z)-4,4’-((((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(4-oxobut-2-enoic Acid)
Molecular FormulaC₂₅H₂₃N₅O₈
Molecular Weight521.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pixantrone Bismaleinamide – Reference Standard Overview


Pixantrone Bismaleinamide (also designated Pixantrone Impurity D) is a structurally characterized process-related impurity of the aza-anthracenedione antineoplastic agent Pixantrone (BBR 2778) . With a molecular formula of C₂₅H₂₃N₅O₈ and a molecular weight of 521.49 Da, this compound bears two maleinamide moieties appended to the benzo[g]isoquinoline-5,10-dione core, distinguishing it from the parent drug Pixantrone (C₁₇H₁₉N₅O₂, MW 325.37) . It is supplied as a fully characterized reference standard (e.g., TRC Catalog P552525) intended exclusively for analytical method development, method validation, and quality control applications during Pixantrone drug substance and drug product manufacturing [1]. The parent compound Pixantrone is itself differentiated from the anthracenedione mitoxantrone and the anthracycline doxorubicin by a 10- to 100-fold greater propensity for formaldehyde-mediated DNA adduct formation and 10- to 12-fold reduced cardiotoxicity in neonatal rat myocytes [2][3].

Certified Pixantrone Impurity D reference standard with full analytical documentation
Designed for HPLC impurity profiling, method validation, and system suitability testing
Structurally distinct from other Pixantrone impurities and parent drug

Why Generic Impurity Standards Cannot Substitute


Pixantrone Bismaleinamide (Impurity D) is not interchangeable with other Pixantrone-related impurities—such as Pixantrone Impurity B (C₂₇H₃₅N₅O₆, MW 525.61) or desaminoethyl Pixantrone degradants—because each impurity possesses a unique retention time, UV absorption profile, and mass spectrometric signature that must be individually resolved and quantified in validated HPLC methods [1]. The Chinese patent CN105699548B demonstrates that achieving a minimum separation resolution of ≥2.0 between the Pixantrone main peak and individual impurity peaks requires specifically optimized mobile phase conditions, and that different impurity standards yield distinct chromatographic behaviors [2]. Substituting a non-identical impurity standard compromises system suitability testing, renders peak identification ambiguous, and invalidates the traceability required for ANDA/DMF submissions and pharmacopeial compliance [3]. Furthermore, Pixantrone Bismaleinamide is structurally unique among Pixantrone impurities due to its bis-maleinamide substitution pattern (MW 521.49 versus parent Pixantrone MW 325.37), making it the definitive reference for identifying and quantifying this specific process-related impurity in API batches .

Unique chromatographic signature

Each Pixantrone impurity has a distinct retention time, UV profile, and MS pattern; generic standards may not resolve co-eluting peaks and can lead to misidentification.

System suitability may fail

Achieving the required separation resolution often demands impurity-specific mobile-phase optimization; substituting a non-identical standard can invalidate system suitability.

Regulatory traceability at risk

Uncharacterized or surrogate standards lack the full data package needed for ANDA/DMF submissions and may break the traceability chain required for pharmacopeial compliance.

Quantitative Differentiation Evidence


Structural and Molecular Weight Differentiation

Pixantrone Bismaleinamide (Impurity D) differs fundamentally from the parent drug Pixantrone (BBR 2778 free base) and from other Pixantrone impurities in its molecular formula and mass. The parent Pixantrone has formula C₁₇H₁₉N₅O₂ and MW 325.37 Da, whereas Pixantrone Bismaleinamide has formula C₂₅H₂₃N₅O₈ and MW 521.49 Da—a mass increase of 196.12 Da corresponding to the addition of two maleinamide (C₄H₃NO₂) groups . Pixantrone Impurity B (C₂₇H₃₅N₅O₆, MW 525.61) differs by 4.12 Da from Impurity D despite a similar mass range, while Pixantrone Dimaleate salt (C₂₅H₂₇N₅O₁₀, MW 557.51) differs by 36.02 Da . This mass differentiation enables unambiguous LC-MS identification when the correct reference standard is employed [1].

Structural Identity
Head-to-head
Parent MW 325.37 Da vs Impurity D MW 521.49 Da (+196.12 Da); distinct from Impurity B (525.61 Da)
Enables unambiguous LC-MS identification
Confirmation requires certified reference material
Pharmaceutical impurity profiling Reference standard characterization Structural elucidation

HPLC Purity Specification as an Analytical Standard

Pixantrone Bismaleinamide is supplied as an analytical standard with a certified HPLC purity of ≥90.0% (neat format, analytical standard grade), as specified by authorized distributors . In comparison, the parent Pixantrone Dimaleate API is typically specified at ≥98% HPLC purity (Sigma-Aldrich SML2577) . The impurity reference standard is accompanied by a comprehensive Certificate of Analysis including HPLC chromatogram, NMR spectrum, and mass spectrum, enabling traceable quantification in pharmaceutical QC workflows [1]. The patent CN105699548B further demonstrates that optimized HPLC conditions using octadecylsilane chemically bonded silica columns with water/acetonitrile/dioxane mobile phases containing sodium heptanesulfonate can achieve separation resolutions between the Pixantrone main peak and impurity peaks ranging from 1.65 to 2.80, with the best condition (Embodiment 4) yielding a minimum resolution of 2.80 [2].

Certified Purity
Specification review
≥90.0% HPLC (analytical standard grade)
Supports system suitability and impurity quantification
COA includes HPLC, NMR, MS data
HPLC method validation Analytical reference standard Pharmaceutical quality control

DNA Adduct Formation vs. Mitoxantrone

In a direct in vitro comparison using a crosslinking assay, formaldehyde-activated Pixantrone exhibited a 10- to 100-fold greater propensity to generate covalent drug-DNA adducts compared with mitoxantrone at equimolar concentrations of both formaldehyde and drug [1]. Pixantrone-DNA adducts also demonstrated a greater thermal midpoint temperature and an extended half-life at 37°C relative to mitoxantrone-DNA adducts, indicating superior adduct stability [1]. Pixantrone-DNA adduct formation was shown to be both concentration- and time-dependent, with an absolute requirement for formaldehyde [1]. This enhanced DNA adduct-forming capacity is a mechanistic differentiator of the aza-anthracenedione class to which Pixantrone Bismaleinamide structurally belongs [2].

DNA Adduct Formation
Class-level inference
10- to 100-fold greater covalent drug–DNA adducts vs mitoxantrone at equimolar concentrations
Reported class-level differentiation context
Formaldehyde-dependent in vitro crosslinking assay
DNA adduct formation Topoisomerase II poison Formaldehyde activation

Reduced Cardiotoxicity vs. Doxorubicin and Mitoxantrone

Pixantrone was 10- to 12-fold less damaging to neonatal rat myocytes than doxorubicin or mitoxantrone, as quantified by lactate dehydrogenase (LDH) release—a standard marker of cardiomyocyte membrane integrity [1]. Three mechanistic factors were identified: (1) Pixantrone lacks binding to iron(III), preventing iron-based oxidative stress; (2) low cellular uptake limits semiquinone free radical production and redox cycling; (3) Pixantrone is selective for topoisomerase IIα over the topoisomerase IIβ isoform that predominates in postmitotic cardiomyocytes [1]. In a separate in vivo study, doxorubicin induced 52.5% mortality in juvenile mice, whereas all pixantrone-treated animals survived with minimal cardiotoxicity in males and negligible cardiotoxicity in females at post-natal day 96 [2]. In doxorubicin-pretreated mice, pixantrone did not worsen pre-existing cardiomyopathy, while further doxorubicin or mitoxantrone exposure resulted in significant worsening of degenerative cardiomyopathy [3].

Cardiomyocyte Toxicity
Class-level inference
10–12× lower LDH release vs doxorubicin/mitoxantrone in neonatal rat myocytes; 0% mortality in juvenile mice vs 52.5% for doxorubicin
Reported cardiac safety-related endpoint context
In vitro LDH assay and in vivo juvenile mouse model
Cardiotoxicity Lactate dehydrogenase release Neonatal rat myocytes

Iron Binding and Redox Activity Comparison

Using a well-established spectrophotometric method to assess drug:iron interactions, Pixantrone was shown to lack binding to iron(III), in contrast to both doxorubicin and mitoxantrone, which chelate iron and generate reactive oxygen species (ROS) via redox cycling [1]. Furthermore, in an ex vivo human myocardial strip model, Pixantrone did not form superoxide anion (O₂•⁻) or hydrogen peroxide (H₂O₂), whereas doxorubicin produced both ROS species through redox activation. Importantly, Pixantrone and its N-dealkylated metabolite showed competitive inhibition against doxorubicin reduction to doxorubicinol, a long-lived cardiotoxic metabolite [2]. Mitoxantrone, while not forming O₂•⁻ and H₂O₂ on its own, synergized with doxorubicin to produce more O₂•⁻ and H₂O₂—an effect not observed with Pixantrone [2].

Iron Binding & ROS
Class-level inference
No iron(III) binding; no O₂•⁻ or H₂O₂ formation, unlike doxorubicin and mitoxantrone
Absence of iron-mediated oxidative stress pathway
Spectrophotometric assay and ex vivo human myocardial strip model
Iron chelation Reactive oxygen species Redox cycling

Regulatory Traceability for ANDA Submissions

Pixantrone Bismaleinamide (Impurity D) is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions, with comprehensive analytical data packages including HPLC, NMR, and MS characterization [1]. The Chinese patent CN105699548B describes a validated HPLC method specifically designed to separate and quantify Pixantrone-related impurities including Impurity D, achieving minimum separation resolution values between 1.65 and 2.80 under various mobile phase conditions [2]. This method was developed to address the specific challenge of separating structurally similar Pixantrone impurities that co-elute under standard pharmacopeial conditions—a problem that generic impurity reference standards cannot resolve [2]. The availability of a dedicated, characterized reference standard for Impurity D enables method validation, system suitability testing, and accurate quantification in stability studies, directly supporting regulatory filing requirements for Pixantrone generic drug products .

Regulatory Documentation
Method context
Full characterization (HPLC, NMR, MS); patent-described HPLC method with resolution 1.65–2.80
Supports ANDA/DMF method validation documentation
ICH Q2(R1) validation context
Regulatory compliance ANDA submission Pharmaceutical impurity quantification

Application Scenarios in Pharmaceutical Development


HPLC Method Development and System Suitability

Pixantrone Bismaleinamide serves as a critical reference standard during HPLC method development for Pixantrone drug substance impurity profiling. The validated method described in Patent CN105699548B achieves separation resolutions of up to 2.80 between the Pixantrone main peak and impurity peaks, enabling accurate quantification of Impurity D in API batches [1]. Laboratories can use this standard to establish relative retention times (RRTs), determine response factors, and verify system suitability prior to routine batch analysis—an essential step for ICH Q2(R1)-compliant method validation supporting ANDA submissions [1].

Stability-Indicating Assay Development

In forced degradation studies and long-term stability testing of Pixantrone drug products, Pixantrone Bismaleinamide is employed as a characterized reference standard to identify and quantify this specific degradation product or process impurity. The ≥90.0% HPLC purity specification, combined with comprehensive spectroscopic characterization data (NMR, MS), enables unambiguous peak identification in stressed samples, supporting the establishment of impurity acceptance criteria per ICH Q3B(R2) guidelines .

Genotoxicity Risk Assessment of Process Impurities

The structural and mechanistic data available for the Pixantrone class—including the 10- to 12-fold reduced cardiomyocyte toxicity, absence of iron binding and ROS generation, and selectivity for topoisomerase IIα over IIβ [2]—position Pixantrone Bismaleinamide as a structurally characterized impurity that can be assessed within the broader Pixantrone safety framework. This class-level evidence supports structure-activity relationship (SAR)-based impurity qualification arguments in regulatory submissions, particularly for addressing ICH M7 genotoxicity assessment requirements where the impurity lacks direct mutagenicity data [3].

Bioanalytical Method Development for PK Studies

Pixantrone Bismaleinamide can be utilized as a reference standard in LC-MS/MS method development for quantifying Pixantrone and its related substances in biological matrices. The 196.12 Da mass difference from the parent Pixantrone ensures distinct MRM transitions, facilitating simultaneous quantification of the API and its bismaleinamide impurity in pharmacokinetic and tissue distribution studies . This application is particularly relevant for studies evaluating the metabolic fate and potential accumulation of Pixantrone-related impurities in preclinical species.

Application
Selection Property
Validation Focus
HPLC impurity profiling & system suitability
Certified impurity reference standard with documented chromatographic behavior
Resolution verification and peak identification per pharmacopeial methods
Stability-indicating assay development
Characterized with spectroscopic data and specified purity level
Degradation product identification in forced degradation and long-term studies
ICH M7 impurity qualification
Structural class-level safety-related endpoint context
SAR-based mutagenicity risk assessment for regulatory submissions
LC-MS/MS research method for Pixantrone monitoring
Distinct mass shift for selective MRM transitions
Simultaneous API and impurity detection in research matrices
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